molecular formula C19H22N2O3 B8473506 9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate

9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate

Cat. No.: B8473506
M. Wt: 326.4 g/mol
InChI Key: STVKKYSKVNCQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a fluorenylmethyl ester group, which is often used in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with 2-(2-amino-ethoxy)-ethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group in peptide synthesis due to its stability and ease of removal.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate exerts its effects involves its interaction with specific molecular targets. The fluorenylmethyl ester group can act as a protecting group, preventing unwanted reactions during synthesis. Additionally, the amino group can form hydrogen bonds and electrostatic interactions with biological targets, influencing enzyme activity and protein function.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-amino-ethoxy)-ethyl]-carbamic acid benzyl ester
  • [2-(2-amino-ethoxy)-ethyl]-carbamic acid tert-butyl ester
  • [2-(2-amino-ethoxy)-ethyl]-carbamic acid methyl ester

Uniqueness

Compared to similar compounds, 9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate is unique due to the presence of the fluorenylmethyl ester group. This group provides enhanced stability and specific reactivity, making it particularly useful in synthetic and medicinal chemistry applications.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate

InChI

InChI=1S/C19H22N2O3/c20-9-11-23-12-10-21-19(22)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13,20H2,(H,21,22)

InChI Key

STVKKYSKVNCQJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCN

Origin of Product

United States

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